

Spectroscopic data of butyl benzenesulfonate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *Butyl benzenesulfonate*

Cat. No.: *B138820*

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An In-depth Technical Guide to the Spectroscopic Data of **Butyl Benzenesulfonate**

This guide provides a comprehensive overview of the spectroscopic data for **butyl benzenesulfonate**, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data, along with detailed experimental protocols and a visual representation of the analytical workflow.

Chemical Structure and Properties

Butyl benzenesulfonate is an organic compound with the chemical formula $C_{10}H_{14}O_3S$. It is the butyl ester of benzenesulfonic acid.

Structure:

Molecular Weight: 214.28 g/mol

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **butyl benzenesulfonate**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **Butyl Benzenesulfonate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85 - 7.95	m	2H	Aromatic (ortho-protons)
7.50 - 7.65	m	3H	Aromatic (meta- and para-protons)
4.15	t	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.65	m	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.35	m	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
0.90	t	3H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **Butyl Benzenesulfonate**

Chemical Shift (δ) ppm	Assignment
135.5	Aromatic (ipso-carbon)
133.0	Aromatic (para-carbon)
129.0	Aromatic (ortho-carbons)
128.0	Aromatic (meta-carbons)
70.0	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
30.5	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
18.5	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
13.5	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for **Butyl Benzenesulfonate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2960 - 2850	Medium-Strong	Aliphatic C-H stretch
1360 - 1340	Strong	Asymmetric S=O stretch (sulfonate)
1180 - 1160	Strong	Symmetric S=O stretch (sulfonate)
1100 - 1000	Strong	S-O-C stretch
1600 - 1450	Medium-Weak	Aromatic C=C stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **Butyl Benzenesulfonate** (Electron Ionization)

m/z	Relative Intensity	Assignment
214	Low	$[M]^+$ (Molecular Ion)
157	Medium	$[M - C_4H_9O]^+$ or $[PhSO_2]^+$
141	High	$[PhSO_2H]^+$
77	High	$[C_6H_5]^+$ (Phenyl cation)
57	Medium	$[C_4H_9]^+$ (Butyl cation)
56	High	$[C_4H_8]^+$ (Butene)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **butyl benzenesulfonate** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., $CDCl_3$, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- 1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard single-pulse experiment is performed.

- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - A larger number of scans (e.g., 128-1024 or more) is typically required due to the lower natural abundance of ^{13}C .
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: As **butyl benzenesulfonate** is a liquid at room temperature, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean, empty salt plates is recorded.
 - The prepared sample is placed in the spectrometer's sample holder.
 - The sample spectrum is recorded over a typical range of 4000-400 cm^{-1} .

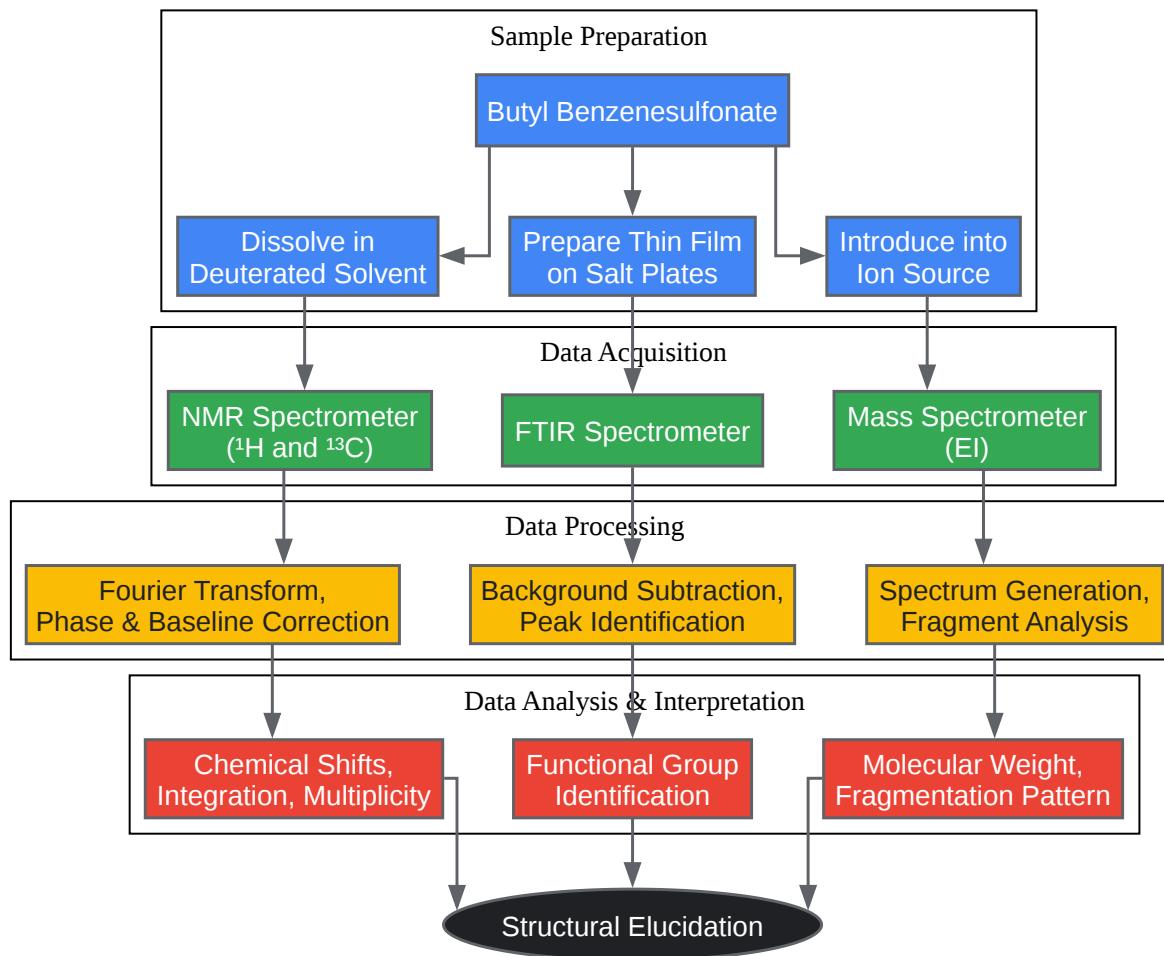
- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions are identified and reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a small amount of the liquid is applied to the probe tip, which is then inserted into the ion source.
- Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **butyl benzenesulfonate**.

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Caption: Workflow for the spectroscopic analysis of **butyl benzenesulfonate**.

Conclusion

The spectroscopic data presented in this guide provides a detailed chemical fingerprint of **butyl benzenesulfonate**. The ^1H and ^{13}C NMR spectra confirm the connectivity of the butyl and benzenesulfonyl groups. The IR spectrum clearly indicates the presence of the sulfonate ester

and aromatic functionalities. Finally, the mass spectrum is consistent with the molecular weight and expected fragmentation patterns of the compound. This comprehensive dataset is invaluable for the identification, characterization, and quality control of **butyl benzenesulfonate** in research and development settings.

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